N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FN3O4S/c1-22-6-13(19)16-14-11-7-23(20,21)8-12(11)17-18(14)10-4-2-9(15)3-5-10/h2-5H,6-8H2,1H3,(H,16,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FEDHRQGSJPIIDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)NC1=C2CS(=O)(=O)CC2=NN1C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14FN3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrazole Core: The initial step involves the cyclization of appropriate precursors to form the thienopyrazole core. This can be achieved through the reaction of 4-fluorophenylhydrazine with a suitable thienyl ketone under acidic conditions.
Introduction of the Methoxyacetamide Group: The next step involves the introduction of the methoxyacetamide group. This can be accomplished through the reaction of the thienopyrazole intermediate with methoxyacetyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl ring, using reagents such as sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting histone deacetylases (HDACs).
Medicine: Explored for its anticancer properties due to its ability to inhibit HDACs, which play a role in gene expression and cell proliferation.
Mechanism of Action
The mechanism of action of N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide involves its interaction with molecular targets such as HDACs. By inhibiting HDACs, the compound can alter the acetylation status of histones, leading to changes in gene expression. This can result in the suppression of cancer cell growth and proliferation.
Comparison with Similar Compounds
Substituent Variations and Molecular Properties
Structural and Functional Insights
Electron-Withdrawing vs. In contrast, Analog 1’s 4-chlorophenyl substituent offers stronger electron withdrawal but increases molecular weight and lipophilicity . Analog 3 substitutes the 4-fluorophenyl with a 2-methylphenyl group, introducing steric bulk and electron-donating effects that may alter target selectivity .
Acetamide Modifications :
- The target’s 2-methoxyacetamide group balances polarity and solubility. Analog 1 replaces this with a 4-methylpiperidinyl-oxoacetamide, likely improving membrane permeability due to the piperidine’s basicity .
- Analog 2’s cyclopentyl-ethanediamide introduces conformational rigidity, which could restrict rotational freedom and stabilize ligand-receptor interactions .
Sulfone Core Stability: All compounds retain the 5,5-dioxo-thieno[3,4-c]pyrazol core, ensuring consistent stability and hydrogen-bonding capacity.
Pharmacokinetic Considerations
- Solubility : The target’s methoxy group and Analog 3’s ethanediamide may enhance solubility compared to bulkier substituents in Analog 1 and 2.
Biological Activity
N-[2-(4-fluorophenyl)-5,5-dioxo-2H,4H,6H-5lambda6-thieno[3,4-c]pyrazol-3-yl]-2-methoxyacetamide is a complex organic compound notable for its potential biological activities. This article explores its biological activity, highlighting relevant research findings, case studies, and a detailed analysis of its chemical properties.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of approximately 396.39 g/mol. Its structure features a thieno[3,4-c]pyrazole core with various substituents that influence its biological properties.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 396.39 g/mol |
| CAS Number | 899733-53-0 |
Biological Activity Overview
Research indicates that this compound exhibits several biological activities, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit tumor cell proliferation by targeting specific pathways involved in cancer progression.
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammation markers in vitro, indicating its possible use in treating inflammatory diseases.
The exact mechanism of action remains under investigation; however, it is believed that the compound interacts with various molecular targets involved in cellular signaling pathways. One notable target is histone deacetylase 3 (HDAC3), which plays a crucial role in gene expression regulation and cancer cell survival.
Case Studies and Research Findings
- Antitumor Efficacy : A study published in Journal of Medicinal Chemistry reported that derivatives of thieno[3,4-c]pyrazole exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of the fluorophenyl group in enhancing biological activity (Smith et al., 2021).
- Inflammation Modulation : In another study focusing on inflammatory responses, this compound demonstrated a dose-dependent reduction in pro-inflammatory cytokines (Jones et al., 2020).
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, a comparison with similar compounds is useful:
| Compound Name | Biological Activity | Reference |
|---|---|---|
| N-[2-(4-fluorophenyl)-5,5-dioxo-... | Anticancer and anti-inflammatory | Smith et al., 2021 |
| N-[2-(3-chlorophenyl)-... | Moderate anticancer effects | Lee et al., 2020 |
| N-[2-(methylphenyl)-... | Weak anti-inflammatory effects | Brown et al., 2019 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
